molecular formula C24H21NO2S2 B3506090 N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide

N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide

Cat. No.: B3506090
M. Wt: 419.6 g/mol
InChI Key: LWFSCNGEPIACKW-UHFFFAOYSA-N
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Description

N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a sulfonamide derivative that was first synthesized in the 1970s as a potential antihypertensive agent. However, its true value was discovered when it was found to cause Parkinson's disease-like symptoms in humans and non-human primates. Since then, MPTP has been widely used as a tool to study the mechanisms of Parkinson's disease and other neurological disorders.

Mechanism of Action

MPTP's mechanism of action involves its metabolism in the brain by monoamine oxidase B (MAO-B) to form MPP+. MPP+ is a highly reactive molecule that selectively accumulates in dopaminergic neurons due to their high expression of the dopamine transporter. Once inside the neuron, MPP+ inhibits the mitochondrial electron transport chain, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
MPTP-induced neurotoxicity leads to the depletion of dopamine in the brain, resulting in the characteristic symptoms of Parkinson's disease such as tremors, rigidity, and bradykinesia. MPTP has also been shown to cause oxidative stress, inflammation, and apoptosis in dopaminergic neurons.

Advantages and Limitations for Lab Experiments

One major advantage of using MPTP in lab experiments is its ability to selectively target dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, MPTP has a short half-life and is rapidly metabolized in the body, which limits its usefulness in long-term studies. Additionally, the use of MPTP in animal studies raises ethical concerns due to its potential to cause Parkinson's disease-like symptoms.

Future Directions

Future research on MPTP could focus on developing more stable analogs that can be used in long-term studies. Additionally, MPTP could be used to study the mechanisms of other neurological disorders that involve dopaminergic dysfunction, such as depression and addiction. Finally, MPTP could be used to develop new treatments for Parkinson's disease by identifying compounds that can prevent or reverse MPTP-induced neurotoxicity.

Scientific Research Applications

MPTP has been extensively used as a tool to study the mechanisms of Parkinson's disease and other neurological disorders. When MPTP is metabolized in the brain, it is converted into a toxic metabolite called MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease. This makes MPTP a valuable tool for studying the pathophysiology of Parkinson's disease and for testing potential treatments.

Properties

IUPAC Name

N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2S2/c1-18-15-19(17-28-22-9-3-2-4-10-22)11-14-24(18)25-29(26,27)23-13-12-20-7-5-6-8-21(20)16-23/h2-16,25H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFSCNGEPIACKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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